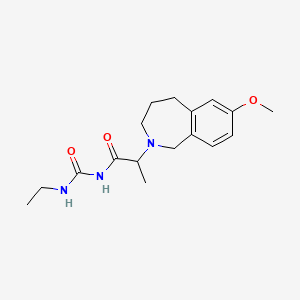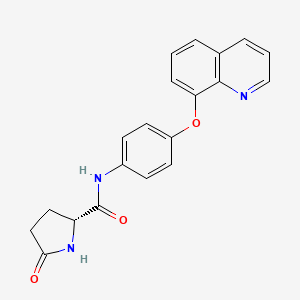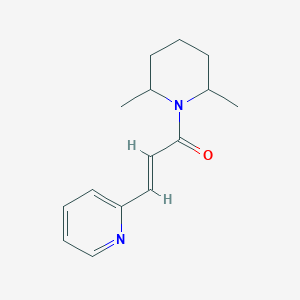![molecular formula C18H23N3O B7573253 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone, also known as MMMP, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a member of the synthetic cannabinoid family and exhibits similar properties to natural cannabinoids found in the cannabis plant. MMMP has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes in the body.
作用機序
The mechanism of action of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone is similar to that of natural cannabinoids found in the cannabis plant. 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone binds to the CB1 and CB2 receptors in the body, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. By binding to these receptors, 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in the body. One of the key effects is its ability to modulate pain sensation, making it a potential candidate for the treatment of chronic pain. 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the key advantages of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone for lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the function of these receptors in the body. However, one limitation of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone is its synthetic nature, which means that it may not fully replicate the effects of natural cannabinoids found in the cannabis plant.
将来の方向性
There are several potential future directions for research into 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone. One area of interest is in the development of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone-based therapies for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is in the development of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone-based therapies for the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone in the body and to identify any potential side effects or limitations of its use.
合成法
The synthesis of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone involves several steps, starting with the reaction of indole-6-carboxaldehyde with 2-(1-methylpyrrolidin-2-yl)pyrrolidine. The resulting product is then reacted with ethyl chloroformate and triethylamine to form the final product, 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone. This synthesis method has been optimized to produce high yields of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone with minimal impurities.
科学的研究の応用
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in various scientific research fields. One of the key areas of research has been in the field of neuroscience, where 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone has been shown to have a high affinity for the CB1 and CB2 receptors in the brain. This has led to research into the potential use of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-20-10-2-4-16(20)17-5-3-11-21(17)18(22)14-7-6-13-8-9-19-15(13)12-14/h6-9,12,16-17,19H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPSTKIOKIZLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCN2C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)

![5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)


![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)

![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)